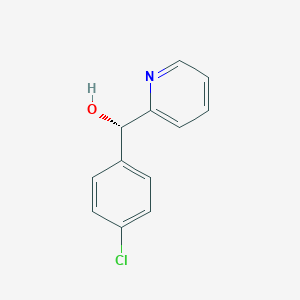
N-benzyl-2-(4-bromophenyl)acetamide
Overview
Description
“N-benzyl-2-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C15H14BrNO . It is also known by other names such as Acetanilide, 4’-bromo-; p-Bromo-N-acetanilide; p-Bromoacetanilide; Antisepsin; Asepsin; Bromoanilide; Bromoantifebrin; 1-Bromo-4-acetamidobenzene; 4-Bromoacetanilide; 4’-Bromoacetanilide; Acetanilide, p-bromo-; USAF DO-40; 1- (N-Acetylamino)-4-bromobenzene; N- (4-Bromophenyl)acetamide; N- (p-Bromophenyl)acetamide; N-Acetyl-4-bromoaniline; N-Acetyl-p-bromoaniline; Acetamide, N- (p-bromophenyl)-; Bromoacetanilide; Bromoanalide; Monobromoacetanilide; p-Bromoacetanalide .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(4-bromophenyl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-2-(4-bromophenyl)acetamide” are not available, it’s worth noting that benzylic halides typically react via an SN1 pathway, via the resonance stabilised carbocation .Physical And Chemical Properties Analysis
“N-benzyl-2-(4-bromophenyl)acetamide” has a molecular weight of 214.059 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Relevant Papers The relevant papers retrieved include studies on the synthesis, molecular modelling, and biological significance of similar compounds , as well as a study on a new polymorph of a related compound . These papers provide valuable insights into the properties and potential applications of “N-benzyl-2-(4-bromophenyl)acetamide”.
Scientific Research Applications
Crystal Structure Analysis :
- The structural analysis of a related compound, 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide, reveals insights into molecular interactions and geometrical parameters, useful in drug design and material sciences (Xiao et al., 2009).
Antimicrobial Activity :
- Derivatives of N-benzyl-2-(4-bromophenyl)acetamide show promising antimicrobial activity. For instance, compounds with this structure were effective against various microbial strains, indicating potential for developing new antimicrobials (Fahim & Ismael, 2019).
Spectral Analysis and Computational Studies :
- Spectral and computational studies of similar compounds, like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, provide valuable data for the synthesis of new compounds with potential biological activities (Bhagyasree et al., 2013).
Enzyme Inhibition Studies :
- Certain N-substituted derivatives of compounds structurally similar to N-benzyl-2-(4-bromophenyl)acetamide demonstrate significant inhibitory activities against enzymes like acetylcholinesterase, suggesting therapeutic potential in treating diseases like Alzheimer's (Siddiqui et al., 2013).
Antitumor Activity Evaluation :
- Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related, showed considerable anticancer activity against some cancer cell lines, highlighting the potential for anticancer drug development (Yurttaş et al., 2015).
Potential as Pesticides :
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to N-benzyl-2-(4-bromophenyl)acetamide, have been characterized as potential pesticides, suggesting agricultural applications (Olszewska et al., 2008).
Medicinal Chemistry and Drug Design :
- The investigation into derivatives of N-benzyl-2-(4-bromophenyl)acetamide for medicinal applications, such as in the development of new anticonvulsants and pain-relieving drugs, is ongoing. This includes studying their binding interactions and structural modifications (King et al., 2011).
properties
IUPAC Name |
N-benzyl-2-(4-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c16-14-8-6-12(7-9-14)10-15(18)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFWFGCNDQHKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349986 | |
| Record name | N-Benzyl-2-(4-bromo-phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202647 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-(4-bromophenyl)acetamide | |
CAS RN |
335398-50-0 | |
| Record name | N-Benzyl-2-(4-bromo-phenyl)-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
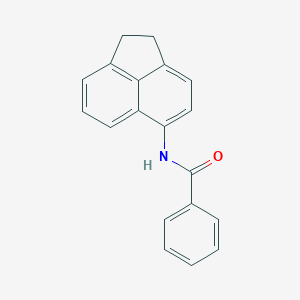
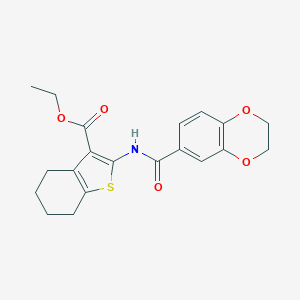


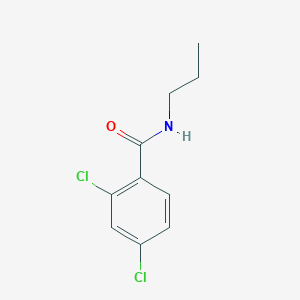
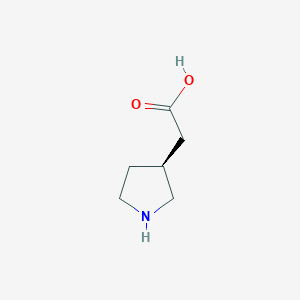
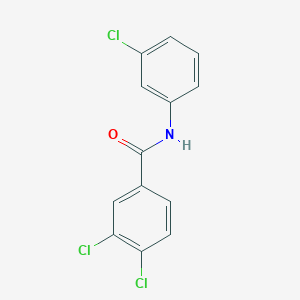

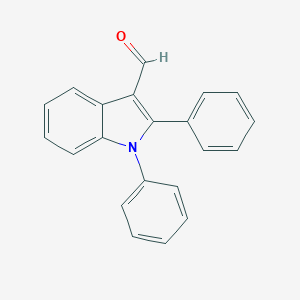
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)

